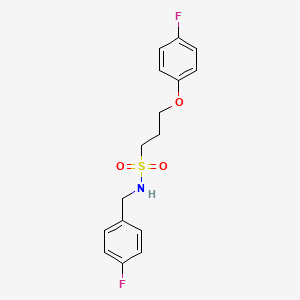

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated sulfonamides, similar to "N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide," typically involves multi-step chemical reactions. For instance, a two-step reaction sequence was employed in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, indicating the complexity involved in incorporating fluorine atoms into organic molecules (Klok et al., 2006).

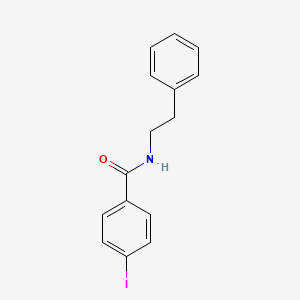

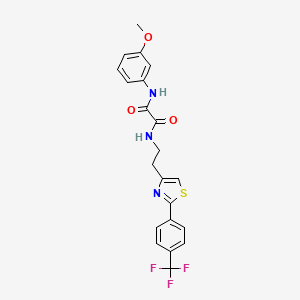

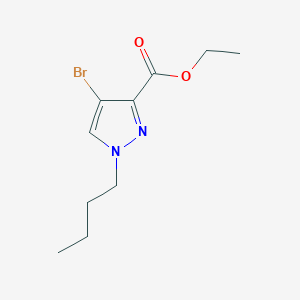

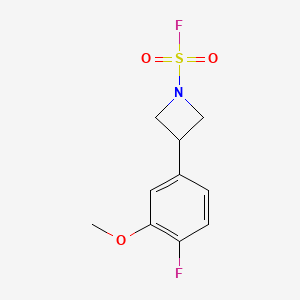

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamides is characterized by the presence of fluorine atoms, which significantly influence the chemical behavior of these compounds. The study on polymorphism of aromatic sulfonamides with fluorine groups revealed that fluorination affects the polymorphic behavior, indicating the critical role of fluorine in determining the structural properties of these molecules (Terada et al., 2012).

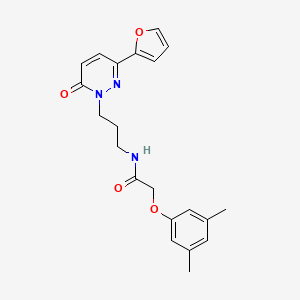

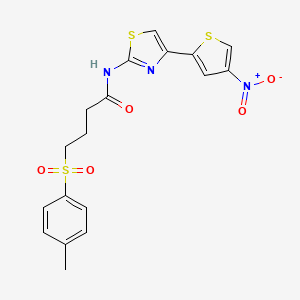

Chemical Reactions and Properties

Fluorinated sulfonamides undergo various chemical reactions, highlighting their reactivity and potential for diverse applications. The non-isothermal decomposition study of a related sulfonamide showed that these compounds decompose in a multi-step process, which is influenced by their molecular structure (Venkatesan et al., 2017). Furthermore, the presence of fluorine atoms can enhance the electrophilic nature of these compounds, as demonstrated in the synthesis of N-halogeno compounds (Banks et al., 1996).

Physical Properties Analysis

The physical properties of fluorinated sulfonamides, such as solubility, thermal stability, and crystallinity, are crucial for their practical applications. Studies have shown that sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups exhibit high thermal stability and mechanical properties, making them suitable for applications in fuel cells (Bae et al., 2009).

Aplicaciones Científicas De Investigación

Proton Exchange Membranes for Fuel Cells

A significant application of materials related to N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is in the development of proton exchange membranes (PEMs) for fuel cells. Research by Kim, D., Robertson, G., & Guiver, M. (2008) on comb-shaped poly(arylene ether sulfone)s has shown these polymers exhibit good properties as PEM materials, with high proton conductivity suitable for fuel cell applications. Similarly, Bae, B., Miyatake, K., & Watanabe, M. (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, which demonstrated higher or comparable proton conductivity to Nafion membrane, suggesting potential for fuel cell applications.

Electronic Transport Mechanism in Polymer Films

Another research area is the electronic transport mechanism in thin films of polymers. Rusu, G., Airinei, A., Rusu, M., Prepelita, P., Marin, L., Cozan, V., & Rusu, I. I. (2007) investigated the temperature dependences of the electrical conductivity and Seebeck coefficient of poly(azomethine sulfone)s films, revealing their semiconducting properties and establishing correlations with their chemical structures.

Thermal Decomposition Study

The study of thermal decomposition underlines the stability and decomposition patterns of related compounds, crucial for materials science. Venkatesan, J., Sekar, M., Thanikachalam, V., & Manikandan, G. (2017) focused on the non-isothermal decomposition of a sulfonamide Schiff's base, which provides insight into the thermal stability and decomposition mechanisms of similar compounds.

Polymer Modification for Enhanced Properties

Research by Wang, C., Lee, S. Y., Shin, D. W., Kang, N., Lee, Y., & Guiver, M. (2013) on highly sulfonated poly(ether sulfone)s has demonstrated that these materials, prepared with bis(4-fluorophenyl)sulfone, show high proton conductivities and good dimensional stability, making them suitable for fuel cell applications.

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGHVJZGANJBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,4]Dioxepane-6-carbaldehyde](/img/structure/B2491823.png)

![2-(1,3-Benzodioxol-5-yl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B2491830.png)

![N-(furan-2-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2491831.png)

![2-(2-Methylphenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2491832.png)

![N-cyclopentyl-2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2491837.png)